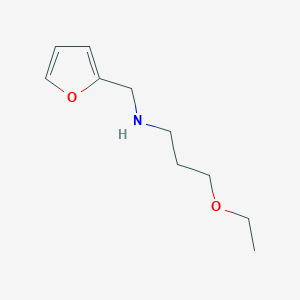![molecular formula C15H21N3O2S B2542967 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione CAS No. 901721-04-8](/img/no-structure.png)
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Tetrahydroisoquinoline Derivatives
The compound can be used in the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid . This process involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .
Medicinal Chemistry
Isoquinolines and 1,2,3,4-tetrahydroisoquinolines (THIQs), which can be synthesized from this compound, are widely distributed in nature as alkaloids and are employed in medicinal chemistry due to their diverse broad-spectrum biological activity .
Drug Development
THIQs containing natural and synthetic molecules have been qualified as ‘privileged scaffolds’ to identify, design, and synthesize novel biologically active derivatives of interest in drug development . These derivatives can be used in the treatment of various conditions, from anti-inflammatory, anti-viral, anti-fungal, or anti-cancer compounds to Parkinson’s disease treatment .
Synthesis of Natural Products and Synthetic Pharmaceuticals
1,2,3,4-Tetrahydroisoquinoline carboxylic acids, which can be synthesized from this compound in their optically pure form, are important building blocks for the synthesis of natural products and synthetic pharmaceuticals .
Influenza Virus Polymeraze Acidic (PA) Endonuclease Domain Inhibitors
A series of optically active substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives such as esters and amides have been synthesized and evaluated as potent influenza virus polymeraze acidic (PA) endonuclease domain inhibitors .
Peripheral Catechol-O-Methyltransferase Inhibitor (COMTI)
6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline-1,3-dicarboxylic acid, which can be synthesized from this compound, behaves as a peripheral catechol-O-methyltransferase inhibitor (COMTI) .
P-gp Inhibitor
A novel P-gp inhibitor with a quinazoline scaffold, which can be synthesized from this compound, has been found to possess high potency, low cytotoxicity, and long duration of activity in reversing doxorubicin (DOX) resistance in K562/A02 cells .
Tumor Imaging and Cancer Therapeutics
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolinylalkyl benzamides, which can be synthesized from this compound, have demonstrated high affinities and selectivities for sigma-2 receptor and have been used extensively as study tools in various tumor imaging and therapy .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione involves the reaction of 2-amino-5,6-dimethoxybenzamide with 3-methylbutyl isothiocyanate in the presence of a base to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol. This intermediate is then oxidized to the desired product using an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.", "Starting Materials": [ "2-amino-5,6-dimethoxybenzamide", "3-methylbutyl isothiocyanate", "Base (e.g. sodium hydroxide)", "Oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite)" ], "Reaction": [ "Step 1: 2-amino-5,6-dimethoxybenzamide is reacted with 3-methylbutyl isothiocyanate in the presence of a base (e.g. sodium hydroxide) to form the intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol.", "Step 2: The intermediate 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2-thiol is then oxidized using an oxidizing agent (e.g. hydrogen peroxide or sodium hypochlorite) to form the final product, 6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione." ] } | |
CAS RN |
901721-04-8 |
Product Name |
6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione |
Molecular Formula |
C15H21N3O2S |
Molecular Weight |
307.41 |
IUPAC Name |
6,7-dimethoxy-4-(3-methylbutylamino)-1H-quinazoline-2-thione |
InChI |
InChI=1S/C15H21N3O2S/c1-9(2)5-6-16-14-10-7-12(19-3)13(20-4)8-11(10)17-15(21)18-14/h7-9H,5-6H2,1-4H3,(H2,16,17,18,21) |
InChI Key |
YALOTVIHYAFCNM-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC1=NC(=S)NC2=CC(=C(C=C21)OC)OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



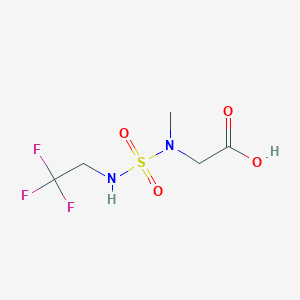

![ethyl 5-[(1-cyanocyclobutyl)(methyl)carbamoyl]-1H-indole-2-carboxylate](/img/structure/B2542888.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)urea](/img/structure/B2542891.png)
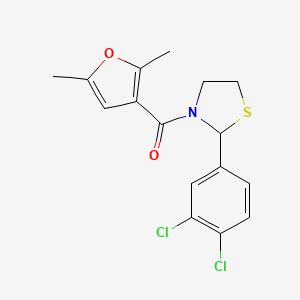
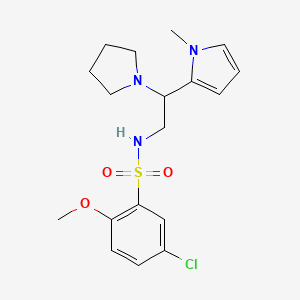

![(Z)-methyl 2-(6-acetamido-2-((2-(2,4-dichlorophenoxy)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2542898.png)
![(E)-3-(furan-2-yl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2542899.png)
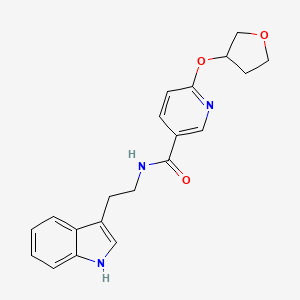

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)
